molecular formula C39H74NO8P B6596551 1-16:0-2-18:2-Phosphatidylethanolamine CAS No. 97281-51-1

1-16:0-2-18:2-Phosphatidylethanolamine

Cat. No.: B6596551
CAS No.: 97281-51-1
M. Wt: 716.0 g/mol
InChI Key: HBZNVZIRJWODIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

1. Role in Methylation Patterns

Phosphatidylethanolamine (PE), including the molecular species 1-16:0-2-18:2-PE, has been studied for its differential methylation patterns in rat liver membranes. Research revealed specific patterns in the transmethylation of PE in rat liver microsomes, suggesting a selective process in methyl group transfer within liver membranes (Audubert, Breton, Colard, & Béréziat, 1989).

2. Implications in Parasitic Infections

The molecular species composition of PE, including 1-16:0-2-18:2-PE, was altered in erythrocytes parasitized by Plasmodium knowlesi. This alteration in PE molecular species indicates the parasite's ability to manipulate host cell membrane lipid composition, potentially impacting membrane physiology (Simões et al., 1990).

3. Enzymatic Kinetic Mechanism Studies

Research on the enzymatic mechanisms in human red blood cells revealed insights into the methylations forming phosphatidylcholine from phosphatidylethanolamine. The study provided valuable information on the kinetics of this enzymatic process and its implications (Reitz et al., 1989).

4. Phosphatidylethanolamine in Bacterial Cells

The study of fatty acid auxotroph of Escherichia coli, grown with elaidate, revealed the composition of PE molecular species, including 1-16:0-2-18:2-PE. This research is critical in understanding the lipid composition in bacterial cells and their physiological roles (Nishihara et al., 1975).

5. Cellular Organization of Glycerolipid Metabolism

A broader understanding of glycerolipid metabolism, including the role of PE molecular species, was explored. This research is significant for comprehending the complex biochemical pathways in cells (Roughan & Slack, 1982).

6. Understanding Brain Lipid Metabolism

A study on the molecular species of diacylglycerols and phosphoglycerides in rat brains, including PE, provided insights into the lipid composition of the brain and its changes postmortem, emphasizing the role of these lipids in neural function and pathology (Lee & Hajra, 1991).

7. Phospholipids in Pathogenic Bacteria

In Clostridium perfringens, one of the major phospholipids identified was phosphatidylethanolamine, with specific fatty acid compositions. This information is crucial in understanding the lipid membrane structure of pathogenic bacteria (Johnston, Baker, & Goldfine, 2004).

Mechanism of Action

Target of Action

1-16:0-2-18:2-Phosphatidylethanolamine (PE) is a class of phospholipids found in biological membranes . The primary target of PE is the Lysophosphatidic Acid Receptor 6 (LPAR6) . LPAR6 plays a crucial role in the regulation of cellular processes, including cell proliferation and survival .

Mode of Action

PE interacts with its target, LPAR6, through a strong binding mechanism . This interaction leads to the regulation of the PI3K-Akt signaling pathway . The PI3K-Akt pathway is a critical intracellular signaling pathway that is involved in regulating the cell cycle and is directly related to cellular quiescence, proliferation, cancer, and longevity .

Biochemical Pathways

PE is synthesized by the addition of cytidine diphosphate-ethanolamine to diglycerides, releasing cytidine monophosphate . It plays a key role in maintaining membrane fluidity, which is crucial for cellular processes . PE is involved in lipid metabolism, influencing synthesis and breakdown, and participates in autophagy, a process essential for cellular homeostasis .

Pharmacokinetics

The pharmacokinetics of PE involves its biosynthesis, distribution, metabolism, and excretion. It is formed biosynthetically by the action of a transferase, which exchanges a fatty acid from the sn-1 position of a phospholipid to the primary amine group of phosphatidylethanolamine . The distribution of PE is widespread, with high concentrations found in the nervous tissue and brain . The metabolism of PE is thought to be important in the heart

Result of Action

The interaction of PE with LPAR6 and the subsequent regulation of the PI3K-Akt signaling pathway can lead to a reduction in the consumption of adipose tissue in patients with cancer cachexia . This suggests that PE could potentially be used as a therapeutic agent to alleviate the symptoms of cachexia in cancer patients .

Action Environment

The action of PE can be influenced by various environmental factors. For instance, the concentration of PE in the Golgi apparatus is significantly higher compared to other vesicles containing very low-density lipoproteins . This suggests that the subcellular localization of PE could influence its action and efficacy.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-16:0-2-18:2-Phosphatidylethanolamine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Palmitic acid (16:0)", "Linoleic acid (18:2)", "Phosphatidic acid", "Ethanolamine" ], "Reaction": [ "1. Palmitic acid (16:0) is esterified with glycerol to form 1-palmitoyl-sn-glycerol-3-phosphate.", "2. Linoleic acid (18:2) is esterified with glycerol to form 2-linoleoyl-sn-glycerol-3-phosphate.", "3. Phosphatidic acid is formed by the condensation of 1-palmitoyl-sn-glycerol-3-phosphate and 2-linoleoyl-sn-glycerol-3-phosphate.", "4. Ethanolamine is added to the phosphatidic acid to form 1-16:0-2-18:2-Phosphatidylethanolamine." ] }

CAS No.

97281-51-1

Molecular Formula

C39H74NO8P

Molecular Weight

716.0 g/mol

IUPAC Name

2-azaniumylethyl (3-hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) phosphate

InChI

InChI=1S/C39H74NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,37H,3-10,12,14-16,19-36,40H2,1-2H3,(H,43,44)

InChI Key

HBZNVZIRJWODIB-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCC=CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-16:0-2-18:2-Phosphatidylethanolamine
Reactant of Route 2
1-16:0-2-18:2-Phosphatidylethanolamine
Reactant of Route 3
1-16:0-2-18:2-Phosphatidylethanolamine
Reactant of Route 4
Reactant of Route 4
1-16:0-2-18:2-Phosphatidylethanolamine
Reactant of Route 5
Reactant of Route 5
1-16:0-2-18:2-Phosphatidylethanolamine
Reactant of Route 6
1-16:0-2-18:2-Phosphatidylethanolamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.